(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound (4aR,7aS)-hexahydrothieno[3,4-b]dioxine belongs to the class of bicyclic heterocycles, combining sulfur and oxygen atoms within a fused ring system. Its IUPAC name is derived systematically based on the parent structure and substituents:
IUPAC Name :
(4aR,7aS)-2,3,4,4a,7,7a-Hexahydrothieno[3,4-b]dioxine
The stereochemistry is critical to the compound’s three-dimensional arrangement. The 4aR and 7aS designations refer to the absolute configuration at the 4a and 7a positions, respectively, as determined by Cahn-Ingold-Prelog priority rules. This configuration influences the molecule’s conformational stability and intermolecular interactions.
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography reveals a twisted boat conformation for the dioxane ring, while the thiophene ring adopts a near-planar geometry. Key structural parameters include:
| Parameter | Value | Method |
|---|---|---|
| Bond length (S-O) | 1.82 Å | X-ray diffraction |
| Dihedral angle (O-S-O) | 112.5° | Single-crystal analysis |
| Ring puckering amplitude | 0.47 Å (dioxane) | DFT calculations |
The dioxane ring exhibits dynamic conformational flexibility in solution, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. At low temperatures, the molecule adopts a rigid chair-like conformation, whereas higher temperatures promote interconversion between twist-boat and envelope conformers.
Comparative density functional theory (DFT) studies highlight the role of non-covalent interactions (e.g., S···O chalcogen bonding) in stabilizing the crystalline lattice. These interactions contribute to the compound’s melting point of 39–44°C, as observed in related thieno-dioxine derivatives.
Comparative Analysis with Thieno-Dioxine Isomer Systems
The structural and electronic properties of (4aR,7aS)-hexahydrothieno[3,4-b]dioxine differ significantly from its unsaturated and positional isomers:
The hexahydro modification reduces aromaticity, enhancing solubility in polar solvents (e.g., logP = 1.2 vs. 2.8 for EDOT). However, this saturation diminishes electronic conjugation, rendering the compound unsuitable for applications requiring charge transport.
In contrast, thieno[3,2-b]thiophene-dioxide isomers exhibit fluorescence and dielectric properties due to extended π-systems, whereas the hexahydro derivative’s saturated framework prioritizes steric flexibility for molecular recognition in host-guest systems.
Properties
IUPAC Name |
(4aS,7aR)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-2-8-6-4-9-3-5(6)7-1/h5-6H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWDMXOPRUPMY-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CSCC2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CSC[C@H]2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679614 | |
| Record name | (4aR,7aS)-Hexahydrothieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271145-38-0 | |
| Record name | (4aR,7aS)-Hexahydrothieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Michael Addition and Intramolecular Substitution
The construction of the thieno[3,4-b]dioxine core often begins with dihydrothiophene precursors. A notable approach involves Michael addition followed by intramolecular cyclization , as demonstrated in the synthesis of related thieno[2,3-d]pyrimidines . For example, α-thiocyanatoacetophenone reacts with cyanothioacetamide in ethanol under basic conditions (10% aqueous KOH) to form trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles . This intermediate undergoes cyclization via two pathways:
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S<sub>N</sub>2 substitution of the thiocyanate group, favored in S,S or R,R diastereomers (activation energy: 27.9 kJ/mol) .
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Nucleophilic addition-elimination , dominant in S,R or R,S diastereomers, with HNCS elimination (activation energy: 63.4 kJ/mol) .
Adapting this method to (4aR,7aS)-hexahydrothieno[3,4-b] dioxine would require replacing the benzoyl group with a dioxane-forming moiety. For instance, substituting α-thiocyanatoacetophenone with a glycoluril-derived ketone could enable dioxane ring formation via analogous nucleophilic attacks.
Cyanogen Bromide-Induced Solvolysis for Ring Expansion
Medium-ring heterocycles like hexahydrothieno[2,3-d]azonine derivatives have been synthesized via cyanogen bromide (CNBr)-mediated solvolysis . In this method, tricyclic bases such as hexahydrothieno[2,3-g]indolizine react with CNBr and magnesium oxide in methanol, leading to ring expansion. Key steps include:
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Nucleophilic attack by CNBr on the tricyclic base.
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Solvolysis under mild conditions (25°C, 24 h) to cleave the C–N bond.
Applying this strategy to (4aR,7aS)-hexahydrothieno[3,4-b] dioxine would necessitate designing a tricyclic precursor with a sulfur atom positioned for thiophene ring formation. For example, a hexahydrothieno-oxepane precursor could undergo CNBr-induced solvolysis to yield the target dioxine structure.
Base-Catalyzed Synthesis Using Potassium Hydroxide
KOH-catalyzed reactions in ethanol or DMF are effective for constructing dihydrothiophene intermediates . A typical procedure involves:
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Dissolving cyanothioacetamide and aldehydes in ethanol.
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Adding α-thiocyanatoketone and excess 10% aqueous KOH.
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Stirring for 30 minutes to precipitate dihydrothiophenes (yields: 38–40%) .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cyanothioacetamide, aldehyde | EtOH, 25°C, 0.5 h | – |
| 2 | α-Thiocyanatoketone, KOH | EtOH, 25°C, 0.5 h | 38–40% |
To adapt this for dioxine synthesis, replacing aldehydes with ethylene glycol derivatives could facilitate dioxane ring closure. For example, using 2-bromoethyl glycoluril might enable simultaneous thiophene and dioxane formation under basic conditions.
Stereochemical Control via Asymmetric Catalysis
Achieving the (4aR,7aS) configuration requires chiral auxiliaries or asymmetric catalysis . The Sigma-Aldrich product (4aR,7aS)-hexahydrofuro[3,4-b] dioxine-5,7-dione demonstrates the feasibility of stereoselective synthesis for similar structures. Key strategies include:
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Chiral pool synthesis : Using enantiopure starting materials derived from natural products.
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Asymmetric induction : Employing chiral catalysts during cyclization steps.
For the thieno analog, a proline-derived catalyst could enforce the desired stereochemistry during ring-closing metathesis or nucleophilic substitution.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Saturation and Electronic Properties
- Hexahydrothieno-dioxine: Full saturation eliminates conjugation, reducing electrical conductivity compared to EDOT. However, enhanced stability makes it suitable for controlled-release systems (e.g., electrochemical EV capture devices) .
- EDOT : Partial unsaturation enables π-conjugation, critical for conductive polymers like PEDOT:PSS. Applications include flexible electronics and biosensors .
Substituent Effects
- Brominated Derivatives : The 5-bromo substituent (e.g., CAS 302554-82-1) introduces reactivity for cross-coupling reactions, enabling functional diversification in organic synthesis .
- Cyano-Substituted Analogs: The cyano group in 2,3-dihydrothieno-dioxine-5-carbonitrile enhances polarity and electron-withdrawing effects, useful in designing optoelectronic materials .
Heteroatom Variations
- Pyrrolo-Oxazine Derivatives : Replacement of sulfur with nitrogen (e.g., pyrrolo[3,4-b][1,4]oxazine) alters hydrogen-bonding capacity and basicity, favoring pharmaceutical applications. For example, moxifloxacin-related compounds use pyrrolo scaffolds for antibacterial activity .
Biological Activity
(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound characterized by its unique thieno and dioxine ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. These interactions can modulate enzymatic activities and receptor functions, influencing cellular processes such as proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to alter signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM.
| Treatment Concentration | Cell Viability (%) |
|---|---|
| Control | 100 |
| 25 µM | 85 |
| 50 µM | 60 |
| 100 µM | 30 |
Safety and Toxicity
While exploring the biological activities of this compound, safety profiles must be considered. The compound has shown acute toxicity in animal models at high doses.
Toxicity Profile:
- Acute Toxicity : Classified as harmful if swallowed or in contact with skin.
- Eye Irritation : Causes serious eye irritation.
Q & A
What are the key synthetic strategies for (4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
The synthesis typically involves multi-step organic reactions, such as cyclization or ring-closing metathesis, to construct the bicyclic thieno-dioxine framework. For example, describes a procedure using 2,3-dihydrothieno[3,4-b][1,4]dioxine as a precursor, with reaction yields highly dependent on solvent systems and catalysts (e.g., Pet. Ether:Et₂O 2:1 for purification) . Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts may be employed to preserve the (4aR,7aS) configuration. NMR and X-ray crystallography are essential for verifying stereochemistry .
How can researchers resolve contradictions in reported reaction yields during the synthesis of derivatives?
Advanced Research Focus
Discrepancies in yields often stem from variations in reaction parameters (e.g., temperature, solvent polarity, or catalyst loading). For instance, reports a 46% yield for a borylation reaction, which could be optimized by screening alternative catalysts (e.g., Pd vs. Ni complexes) or using microwave-assisted synthesis to enhance efficiency. Systematic Design of Experiments (DoE) methodologies, coupled with HPLC or GC-MS monitoring, are recommended to identify optimal conditions .
What characterization techniques are most reliable for confirming the purity and structure of this compound derivatives?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is required:
- NMR : Distinguishes stereoisomers via characteristic shifts (e.g., ¹H NMR for hydrogen environments in the bicyclic core) .
- IR Spectroscopy : Confirms functional groups like sulfones or carbonyls .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
How do structural modifications to the thieno-dioxine core impact biological activity, and what computational tools support these studies?
Advanced Research Focus
Modifications such as substituent addition or ring expansion alter electronic properties and steric bulk, influencing interactions with biological targets. highlights that thieno[3,4-b]pyrazine derivatives exhibit dopaminergic or serotonergic activity depending on substituents. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations (e.g., using AutoDock or Schrödinger Suite) can predict binding affinities to receptors, guiding rational design .
What role does this compound play in antibiotic synthesis, and how is its stereochemistry critical?
Applied Research Focus
This compound serves as a chiral intermediate in fluoroquinolone antibiotics like moxifloxacin and finafloxacin. and emphasize that the (4aR,7aS) configuration ensures proper spatial orientation for binding to bacterial DNA gyrase. Synthetic routes often involve coupling the bicyclic core with quinolone moieties under Mitsunobu or Ullmann conditions, with chiral HPLC used to isolate enantiopure intermediates .
What are the challenges in scaling up laboratory-scale syntheses of this compound, and how can they be mitigated?
Advanced Research Focus
Scale-up issues include low yields due to exothermic reactions or impurities from side products. suggests using flow chemistry to improve heat dissipation and reproducibility. Additionally, Design for Manufacturability (DFM) principles, such as replacing hazardous solvents (e.g., DCM with cyclopentyl methyl ether), enhance safety and sustainability .
How does this compound interact with biological targets at the molecular level, and what experimental models are used to study its mechanisms?
Advanced Research Focus
Mechanistic studies often employ:
- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with enzymes or receptors.
- In vitro assays : For antimicrobial activity (e.g., MIC determinations against S. aureus).
notes preliminary data suggesting modulation of dopaminergic pathways, which could be validated via in vivo rodent models or ex vivo electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
